![molecular formula C17H22N4O3 B6438237 4-{2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl}morpholin-3-one CAS No. 2549048-87-3](/img/structure/B6438237.png)
4-{2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl}morpholin-3-one
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Description
The compound is a complex organic molecule that contains a benzoxazole ring, a piperazine ring, and a morpholinone ring. Benzoxazoles are a class of heterocyclic compounds that are known for their wide range of biological activities . Piperazines are often used in the synthesis of pharmaceuticals and other organic compounds. Morpholinones are a type of lactam (a cyclic amide) and are found in a variety of biological compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzoxazole ring system is aromatic and planar, which may contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzoxazole, piperazine, and morpholinone rings. Each of these rings has different reactivity due to the different functional groups present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzoxazole ring may contribute to its fluorescence properties .Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact withCathepsin S , a human protein
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
Based on its potential interaction with cathepsin s, it may influence cellular processes related to this protein’s function .
Future Directions
properties
IUPAC Name |
4-[2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl]morpholin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c22-16-13-23-12-11-20(16)8-5-19-6-9-21(10-7-19)17-18-14-3-1-2-4-15(14)24-17/h1-4H,5-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUYHMCJPVXZQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2CCOCC2=O)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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